molecular formula C18H12ClN5O B6355427 5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile CAS No. 1274948-25-2

5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

Cat. No. B6355427
M. Wt: 349.8 g/mol
InChI Key: WSVZDBVOWILOQA-UHFFFAOYSA-N
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Description

5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile is a useful research compound. Its molecular formula is C18H12ClN5O and its molecular weight is 349.8 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile is 349.0730377 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile' involves the condensation of 3-chlorobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(3-chlorophenyl)acrylate. This intermediate is then reacted with hydrazine hydrate to form 5-(1-aza-2-(3-chlorophenyl)vinyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile, which is subsequently oxidized to form the final product.

Starting Materials
3-chlorobenzaldehyde, ethyl cyanoacetate, hydrazine hydrate

Reaction
Step 1: Condensation of 3-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(3-chlorophenyl)acrylate., Step 2: Reaction of ethyl 2-(3-chlorophenyl)acrylate with hydrazine hydrate in ethanol to form 5-(1-aza-2-(3-chlorophenyl)vinyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile., Step 3: Oxidation of 5-(1-aza-2-(3-chlorophenyl)vinyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile with a suitable oxidizing agent such as potassium permanganate or hydrogen peroxide to form the final product, 5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile.

properties

IUPAC Name

6-amino-5-[(3-chlorophenyl)methylideneamino]-2-oxo-1-phenylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O/c19-13-6-4-5-12(9-13)11-22-16-15(10-20)23-18(25)24(17(16)21)14-7-2-1-3-8-14/h1-9,11H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVZDBVOWILOQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1-Aza-2-(3-chlorophenyl)vinyl)-4-imino-2-oxo-3-phenyl-1H-1,3-diazine-6-carbonitrile

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